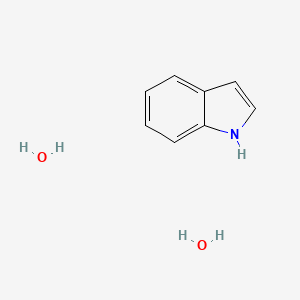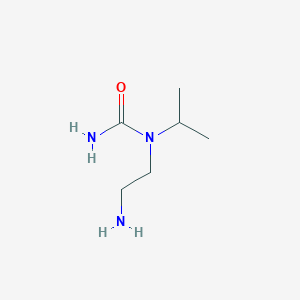![molecular formula C31H47N3O2 B12571249 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid CAS No. 184784-70-1](/img/structure/B12571249.png)
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and ability to undergo reversible photoisomerization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with an appropriate amine. The process begins with the diazotization of 4-aminobenzoic acid, which is then coupled with octadecylamine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP). The reaction is usually carried out in a solvent like pyridine at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives
科学研究应用
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other azo compounds and as a reagent in various organic reactions.
Biology: Employed in the study of photoisomerization and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of dyes, pigments, and liquid crystalline materials .
作用机制
The mechanism of action of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet (UV) light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization process leads to significant changes in the molecular structure and polarity of the compound, which can be harnessed for various applications, such as optical storage devices and molecular switches .
相似化合物的比较
Similar Compounds
(E)-4-[(4-hexyloxyphenyl)diazenyl]-N-phenyl benzamides: Similar in structure but with a hexyloxy tail instead of an octadecyl chain.
(E)-4-((4-(alkanoylthio)phenyl)diazenyl)benzoic acid: Contains an alkanoylthio group instead of an octadecylamino group.
Uniqueness
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is unique due to its long octadecyl chain, which imparts distinct properties such as enhanced hydrophobicity and potential for self-assembly in liquid crystalline phases. These properties make it particularly useful in applications requiring specific molecular orientations and interactions .
属性
CAS 编号 |
184784-70-1 |
|---|---|
分子式 |
C31H47N3O2 |
分子量 |
493.7 g/mol |
IUPAC 名称 |
4-[[4-(octadecylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C31H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-28-22-24-30(25-23-28)34-33-29-20-18-27(19-21-29)31(35)36/h18-25,32H,2-17,26H2,1H3,(H,35,36) |
InChI 键 |
WYFMXQJUMVEUJY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
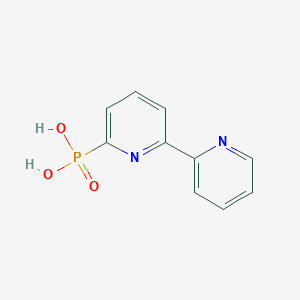
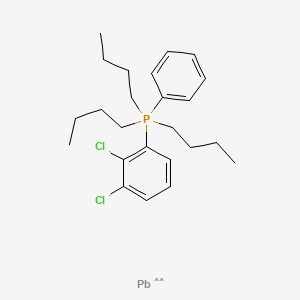
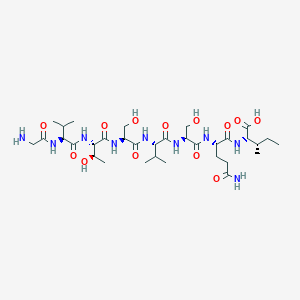
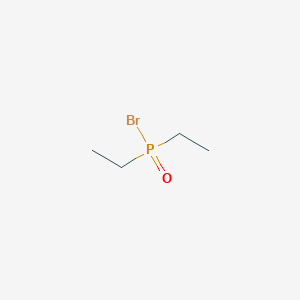
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
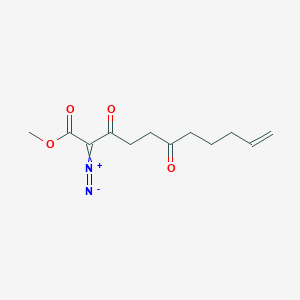
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
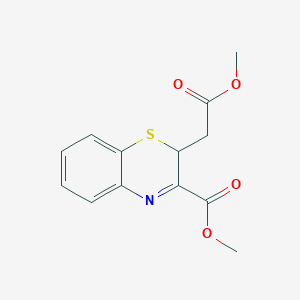
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
